molecular formula C12H13ClN2O2 B8230070 ethyl 4-chloro-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 1638772-22-1

ethyl 4-chloro-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No.: B8230070
CAS No.: 1638772-22-1
M. Wt: 252.69 g/mol
InChI Key: QKXJAZUUWPDAJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound with a pyridine and pyrrole fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-chloro-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-chloro-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: A parent compound with similar structural features but lacking the ethyl ester and chloro substituents.

    4-Chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the ethyl ester group.

    1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the chloro and ethyl ester groups.

Uniqueness

Ethyl 4-chloro-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is unique due to the combination of its chloro, ethyl ester, and dimethyl substituents, which confer specific chemical properties and reactivity.

Properties

IUPAC Name

ethyl 4-chloro-1,6-dimethylpyrrolo[2,3-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-4-17-12(16)9-7(2)14-11-8(10(9)13)5-6-15(11)3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXJAZUUWPDAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1Cl)C=CN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101134473
Record name 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-1,6-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101134473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638772-22-1
Record name 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-1,6-dimethyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638772-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-1,6-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101134473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.